5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
CAS No.: 249504-37-8
Cat. No.: VC3999383
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249504-37-8 |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 5-(3-methoxyphenyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 |
| Standard InChI Key | DLXLICDIIBNILO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC=C(S2)C=O |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(S2)C=O |
Introduction
Chemical Synthesis and Optimization
Single-Step Synthesis via Solid Phosgene-Mediated Reactions
A patent by CN102627627A outlines a scalable method for synthesizing thiophene-2-carbaldehyde derivatives using solid phosgene (triphosgene) as a safer alternative to gaseous phosgene. The reaction involves thiophene, N,N-dimethylformamide (DMF), and triphosgene in chlorobenzene at controlled temperatures. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Thiophene:Triphosgene | 1:0.5 (molar ratio) | 87–88 |
| Thiophene:DMF | 1:2.6 (molar ratio) | - |
| Reaction Temperature | 75–85°C (final step) | - |
| Solvent | Chlorobenzene | - |
The method avoids toxic phosgene gas, reduces wastewater generation, and achieves yields exceeding 85% . Comparative studies show that substituting POCl₃ with triphosgene minimizes environmental hazards while maintaining efficiency .
Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives
PMC6270011 demonstrates the versatility of 5-(3-methoxyphenyl)thiophene-2-carbaldehyde as a substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling. By reacting with arylboronic acids, researchers synthesized analogs like 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde (yield: 72–88%). Reaction conditions include:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent System: Dioxane/water (4:1)
-
Temperature: 90–110°C
Structural and Crystallographic Insights
Molecular Geometry and Conformational Analysis
X-ray crystallography of analogous compounds, such as 4-(4-methoxyphenyl)-2-(methylsulfanyl)thiophene, reveals a twisted molecular geometry. The dihedral angle between the thiophene and methoxyphenyl rings averages 43.7°, indicating significant non-planarity due to steric hindrance . Key bond lengths include:
-
C–S (thiophene): 1.714 Å
-
C–O (methoxy): 1.364 Å
-
C=O (aldehyde): 1.221 Å
These structural features influence electronic delocalization and intermolecular interactions .
Intermolecular Interactions and Packing
In the crystalline state, molecules form bifurcated layers via C–H⋯O hydrogen bonds (2.40–2.55 Å) and π–π stacking (centroid distance: 3.76 Å) . Such interactions enhance thermal stability and solubility profiles, critical for formulation development.
Biomedical Applications and Mechanistic Studies
Antibacterial Activity
Derivatives of 5-(3-methoxyphenyl)thiophene-2-carbaldehyde exhibit potent activity against Gram-negative pathogens. For example:
-
Compound 2d (3-(5-formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile): IC₅₀ = 29.7 µg/mL against Pseudomonas aeruginosa, outperforming streptomycin (IC₅₀ = 35.2 µg/mL) .
-
Mechanism: Disruption of membrane integrity via aldehyde-mediated cross-linking of bacterial proteins .
Urease Inhibition
4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde (Compound 2i) shows notable antiurease activity (IC₅₀ = 27.1 µg/mL), comparable to thiourea derivatives. Molecular docking studies suggest binding to the urease active site via hydrogen bonding with His593 and Asp633 residues .
Future Directions and Challenges
-
Targeted Drug Delivery: Encapsulation in nanocarriers (e.g., liposomes) to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Systematic modification of the methoxyphenyl and aldehyde groups to optimize potency.
-
Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume